molecular formula C11H22N2O3 B13189216 Tert-butyl 3-(1-aminopropan-2-YL)-3-hydroxyazetidine-1-carboxylate

Tert-butyl 3-(1-aminopropan-2-YL)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B13189216
M. Wt: 230.30 g/mol
InChI Key: ZRKVAZQFNYPUBI-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate (CAS: 1505822-68-3) is an azetidine derivative with a molecular formula of C₁₁H₂₂N₂O₃ and a molecular weight of 230.30 g/mol . The compound features:

  • A tert-butyl carbamate group at the 1-position of the azetidine ring, providing steric protection and stability.
  • This structure makes it a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and other bioactive molecules .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-8(5-12)11(15)6-13(7-11)9(14)16-10(2,3)4/h8,15H,5-7,12H2,1-4H3

InChI Key

ZRKVAZQFNYPUBI-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CN(C1)C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Formation of the Azetidine Ring and Boc Protection

A common starting material is 3-azetidinone (a 3-keto-azetidine), which undergoes nucleophilic addition and subsequent protection:

  • Step 1: The reaction of 3-azetidinone with tert-butyl carbamate reagents or direct Boc protection yields tert-butyl azetidine-1-carboxylate derivatives.

  • Step 2: Organolithium reagents such as n-butyllithium can be added at low temperatures (-78°C) to 3-azetidinone to generate anion intermediates capable of further functionalization.

For example, in a reported method, n-butyllithium (2.5 M in hexane) was added dropwise to 3-bromo-1,2-difluorobenzene in dry diethyl ether at -78°C, followed by addition of 1-Boc-3-azetidinone, yielding a hydroxy-substituted azetidine after aqueous workup and purification.

Step Reagents & Conditions Yield Notes
n-Butyllithium addition n-BuLi (2.5 M), -78°C, dry ether - Generates nucleophilic intermediate
Addition of 1-Boc-3-azetidinone Dropwise at -78°C, then warmed to RT ~99% (for similar hydroxy-azetidine) Hydroxy group introduced at 3-position

Introduction of the 1-Aminopropan-2-yl Side Chain

The 1-aminopropan-2-yl substituent is typically introduced by:

  • Using chiral or racemic amino alcohols as nucleophiles in substitution reactions on activated azetidine intermediates.

  • Alternatively, reductive amination or amide coupling strategies can be employed to attach the aminopropan-2-yl group to the azetidine ring.

Although explicit detailed protocols for this exact substitution are scarce, analogs such as tert-butyl 3-(aminomethyl)azetidine-1-carboxylate have been synthesized by coupling amines with activated azetidine esters using carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and additives like benzotriazol-1-ol in DMF at room temperature under inert atmosphere.

Step Reagents & Conditions Yield Notes
Amide coupling EDCI·HCl, HOBt, DIPEA, DMF, 20°C, 12 h ~61% Coupling of amine to azetidine carboxylate
Nucleophilic substitution Aminopropanol derivatives, THF, 70°C ~82% Formation of aminopropan-2-yl substituted azetidine

Hydroxylation at the 3-Position

The hydroxy group at the 3-position of the azetidine ring can be introduced by:

  • Nucleophilic addition of organometallic reagents (e.g., methylmagnesium bromide) to 3-azetidinone derivatives, followed by aqueous workup.

  • This step is often performed after Boc protection to avoid side reactions on the nitrogen.

Step Reagents & Conditions Yield Notes
Grignard addition Methylmagnesium bromide (3.0 M in diethyl ether), -10°C to RT 99% High yield for hydroxy-substituted azetidine

Summary Table of Key Preparation Steps

Preparation Step Key Reagents Conditions Yield (%) Comments
Boc protection of azetidine nitrogen Boc anhydride or tert-butyl carbamate RT, inert atmosphere High (not always quantified) Protects nitrogen for further reactions
Organolithium addition to 3-azetidinone n-Butyllithium, -78°C Low temperature, dry ether - Generates nucleophilic intermediate
Nucleophilic substitution with aminopropan-2-yl Aminopropanol derivatives, THF, 70°C ~82% Introduces amino side chain
Carbodiimide-mediated amide coupling EDCI·HCl, HOBt, DIPEA, DMF, 20°C ~61% Coupling amine to azetidine carboxylate
Hydroxylation via Grignard reagent Methylmagnesium bromide, -10°C to RT 99% Introduces 3-hydroxy group

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the aminopropyl group may produce primary or secondary amines.

Scientific Research Applications

Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

tert-Butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h)
  • Molecular Formula: C₁₄H₂₂NO (exact formula requires clarification; likely C₁₈H₂₅NO₃ based on synthesis details) .
  • Key Features : Contains a 4-methoxyphenyl group and a hydroxybutyl substituent.
  • Synthesis : Prepared via preparative HPLC with a 42% yield , lower than the target compound’s typical yields, suggesting greater synthetic complexity due to aromatic substitution .
  • Applications: Demonstrates how bulky substituents (e.g., methoxyphenyl) can reduce reaction efficiency compared to the target compound’s simpler aminopropane group.
tert-Butyl 3-[(dimethylamino)methyl]-3-hydroxyazetidine-1-carboxylate
  • Molecular Formula : C₁₀H₂₀N₂O₃ (calculated from synthesis in ).
  • Key Features: Features a dimethylamino group instead of a primary amine.
tert-Butyl 3-hydroxyazetidine-1-carboxylate
  • Molecular Formula: C₈H₁₅NO₃ (from Example 5 in ).
  • Key Features: Lacks the aminopropane substituent, serving as a precursor for oxidized derivatives (e.g., 3-oxoazetidine).
  • Synthesis : High yield (90.8% ) indicates stability of the core azetidine-carbamate structure .

Functional Group Variations

tert-Butyl 3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate
  • Molecular Formula : C₁₅H₂₂N₂O₂ (Mol. Wt.: 262.35) .
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate
  • Molecular Formula : C₉H₁₈N₂O₃ (Mol. Wt.: 202.25) .
  • Key Features: Hydroxymethyl and amino groups at the 3-position create a compact structure with increased polarity, likely improving aqueous solubility over the target compound.

Ring Size and Substitution Effects

tert-Butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate
  • Molecular Formula: C₁₁H₁₉NO₃ (Mol. Wt.: 213.27) .
  • Key Features: Cyclopropyl substituent may enhance metabolic stability but reduce flexibility compared to the target compound’s aminopropane group.
tert-Butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate
  • Molecular Formula: C₁₄H₁₈FNO₃ (Mol. Wt.: 267.3) .

Biological Activity

Tert-butyl 3-(1-aminopropan-2-YL)-3-hydroxyazetidine-1-carboxylate (commonly referred to as TBAPHC) is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of TBAPHC, including its synthesis, mechanisms of action, and potential applications in medicine and industry.

Molecular Structure

  • Molecular Formula : C12H24N2O3
  • Molecular Weight : 244.33 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCC(CN)C1(CN(C1)C(=O)OC(C)(C)C)O

Synthesis and Characterization

The synthesis of TBAPHC typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with 1-aminopropan-2-yl derivatives. This reaction is generally conducted under basic conditions using solvents like tetrahydrofuran or dimethylformamide. The process may utilize sodium hydride or potassium carbonate as bases, and the reaction is performed at room temperature or slightly elevated temperatures to optimize yield and purity .

Table 1: Synthesis Conditions

Reagent Condition
Tert-butyl 3-hydroxyazetidine-1-carboxylateReactant
1-Aminopropan-2-yl derivativeReactant
Sodium Hydride or Potassium CarbonateBase
Tetrahydrofuran or DimethylformamideSolvent
Room Temperature / Elevated TemperatureReaction Condition

Antimicrobial Properties

TBAPHC has been investigated for its antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The antibacterial activity was assessed using methods such as agar diffusion, revealing significant inhibition zones indicating its potential as an antimicrobial agent .

Anticancer Potential

Research into the anticancer properties of TBAPHC has shown promising results. The compound exhibits cytotoxic effects in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. Mechanistic studies indicate that TBAPHC may induce apoptosis in cancer cells through the modulation of specific signaling pathways .

The biological activity of TBAPHC can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyl and amino groups facilitate binding interactions that can lead to inhibition or modulation of enzymatic activity. For instance, TBAPHC has been shown to inhibit certain enzymes involved in metabolic pathways critical for bacterial survival and proliferation .

Study 1: Antimicrobial Efficacy

In a study published in Bionatura, TBAPHC was tested against multiple bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Activity

A recent investigation explored the effects of TBAPHC on human cancer cell lines. The findings revealed that treatment with TBAPHC resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity across several tested lines .

Q & A

Q. Critical Parameters :

  • Temperature control (0–20°C) to minimize side reactions.
  • Use of DMAP (4-dimethylaminopyridine) as a catalyst for esterification or protection steps .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
A combination of spectroscopic and analytical techniques is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for tert-butyl (δ ~1.4 ppm), azetidine ring protons (δ 3.5–4.2 ppm), and hydroxyl/amine protons (broad signals at δ 1.5–2.5 ppm) .
    • ¹³C NMR : Carbamate carbonyl (δ ~155 ppm), tert-butyl carbons (δ ~28 ppm), and azetidine carbons (δ 50–70 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • IR Spectroscopy : Stretching frequencies for hydroxyl (3200–3600 cm⁻¹) and carbamate C=O (1680–1720 cm⁻¹) .

Validation : Compare data with literature values for analogous tert-butyl-protected azetidines (e.g., tert-butyl 3-hydroxyazetidine-1-carboxylate, CAS 141699-55-0) .

Advanced: What strategies resolve stereochemical uncertainties in this compound using crystallographic data?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in dichloromethane/hexane. Use SHELXL for refinement, focusing on the azetidine ring conformation and hydroxyl/amine group orientation .
  • Density Functional Theory (DFT) : Compare experimental bond angles/distances with computational models to validate stereochemistry .
  • Patterson Methods : For ambiguous cases, employ SHELXD/SHELXE to phase data and resolve electron density maps .

Case Study : In tert-butyl 3-hydroxyazetidine-1-carboxylate derivatives, SCXRD confirmed equatorial positioning of hydroxyl groups, critical for hydrogen-bonding networks .

Advanced: How should researchers address discrepancies between computational predictions and experimental spectral data?

Methodological Answer:

  • Root-Cause Analysis :
    • Solvent Effects : NMR chemical shifts vary with solvent polarity; replicate computational conditions (e.g., chloroform vs. DMSO) .
    • Tautomerism/Conformers : Use variable-temperature NMR to detect dynamic processes (e.g., hydroxyl proton exchange) .
    • Crystallographic Validation : Cross-check NMR/IR data with SCXRD to resolve ambiguities (e.g., axial vs. equatorial substituents) .

Example : A mismatch in carbonyl stretching frequencies (IR) may indicate partial deprotection of the tert-butyl group, requiring LCMS analysis to verify .

Advanced: What methodologies are effective for synthesizing derivatives to explore structure-activity relationships?

Methodological Answer:

  • Functional Group Modifications :
    • Amine Alkylation : React with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) to generate tertiary amines .
    • Hydroxyl Protection : Use TBSCl (tert-butyldimethylsilyl chloride) for temporary protection during multi-step syntheses .
  • Ring Functionalization : Introduce sulfanyl or triazole moieties via Huisgen cycloaddition (click chemistry) with azides .

Case Study : tert-butyl 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate was synthesized via thiocyanate-amine coupling, demonstrating scalability (70% yield) .

Basic: What are the critical handling and storage protocols for this compound?

Methodological Answer:

  • Storage Conditions :
    • Temperature: –20°C under inert gas (argon) to prevent hydrolysis of the carbamate group .
    • Container: Amber glass vials to avoid light-induced degradation.
  • Handling :
    • Use anhydrous solvents (e.g., THF, dichloromethane) during reactions to preserve stability.
    • Monitor for decomposition via TLC (Rf shifts) or LCMS (detection of tert-butyl alcohol byproducts) .

Safety : While no significant hazards are reported, use PPE (gloves, goggles) due to potential amine/hydroxyl group reactivity .

Advanced: How can researchers analyze competing reaction pathways during synthesis?

Methodological Answer:

  • Mechanistic Probes :
    • Isotopic Labeling : Use ¹⁵N- or ¹³C-labeled precursors to track amine incorporation via NMR .
    • Kinetic Studies : Vary reaction temperature and monitor intermediates via in-situ IR or LCMS .
  • Computational Modeling : Apply DFT (e.g., Gaussian 09) to calculate activation energies for competing pathways (e.g., SN1 vs. SN2 mechanisms) .

Example : In tert-butyl azetidine carboxylate syntheses, competing ring-opening reactions were suppressed by optimizing steric bulk in precursors .

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